tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-8-17-13(9-14)6-4-5-10(13)15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOWZEAFFZQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137386 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-29-9 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors in Acidic or Basic Media
According to patent US5118687A and European patent EP0414422A2, the spirocyclic core is formed by cyclization of intermediates such as 4-carbamoyloxy-4-ethynylpiperidine derivatives in the presence of acids or bases:
Acidic cyclization: The reaction is carried out in inert organic solvents (e.g., tetrahydrofuran, diethyl ether, dioxane) with a suitable acid, preferably a dry hydrogen halide (e.g., hydrogen chloride or bromide). The acid promotes cyclization to form a 2-imino-1,3-dioxolane intermediate, which upon hydrolysis yields the spirocyclic lactam-lactone structure as an acid addition salt.
Basic cyclization: Alternatively, cyclization can be performed in a basic medium using alkali metal acetates, carbonates, or alkoxides. This method is useful for compounds containing an >NR group as X in the spirocyclic system.
These cyclization steps are typically conducted at temperatures ranging from 5 °C to the boiling point of the reaction mixture, with stirring under inert atmosphere to prevent side reactions.
Oxidation and Functional Group Transformations
Oxidation steps are employed to introduce the 1-oxo functionality on the spirocyclic ring. For related compounds, oxidation of hydroxy precursors using reagents such as Dess-Martin periodinane at low temperatures (0 °C) has been reported. This reagent selectively oxidizes secondary alcohols to ketones without affecting other sensitive groups.
Introduction of tert-Butyl Ester Group
The tert-butyl ester moiety is introduced either by:
- Direct esterification of the corresponding carboxylic acid using tert-butanol under acidic conditions.
- Protection of the carboxyl group during earlier synthetic steps by tert-butyl ester formation to enhance stability and facilitate purification.
This esterification step is crucial for improving compound stability and solubility, especially for pharmaceutical applications.
Reaction Conditions and Solvents
The choice of solvent and reaction conditions significantly influences the yield and purity of the final compound:
| Step | Solvent Examples | Temperature Range | Notes |
|---|---|---|---|
| Cyclization (acidic) | Tetrahydrofuran, diethyl ether, dioxane | 5 °C to reflux | Dry hydrogen halides preferred |
| Cyclization (basic) | Alkali metal acetates/carbonates in ethers | Ambient to reflux | Inert atmosphere recommended |
| Oxidation | Dichloromethane (for Dess-Martin periodinane) | 0 °C | Controlled addition to avoid overoxidation |
| Esterification | tert-Butanol or inert solvent with acid | Ambient to reflux | Acid catalysis improves ester formation |
Purification and Isolation
Following synthesis, the compound is typically isolated as an acid addition salt (e.g., hydrochloride salt) which can be converted to the free base by treatment with aqueous ammonium hydroxide. Purification methods include:
- Extraction with organic solvents such as benzene or ethyl acetate.
- Recrystallization from suitable solvents.
- Chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
Summary Table of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization of ethynylpiperidine derivative | Acidic medium with dry HCl or basic medium with alkali metal acetate | Formation of spirocyclic lactam-lactone intermediate |
| 2 | Hydrolysis of intermediate | Addition of water under controlled conditions | Conversion to 1-oxo spirocyclic acid derivative |
| 3 | Oxidation of hydroxy precursor | Dess-Martin periodinane in dichloromethane at 0 °C | Introduction of 1-oxo group |
| 4 | Esterification | tert-Butanol with acid catalyst | Formation of tert-butyl ester |
| 5 | Isolation and purification | Extraction, recrystallization, chromatography | Pure this compound |
Research Findings and Industrial Relevance
- The cyclization steps have been optimized to favor high yields and selectivity by controlling temperature and acidity/basicity of the medium.
- Use of dry hydrogen halides in inert solvents improves the formation of stable acid addition salts, facilitating purification.
- Oxidation with Dess-Martin periodinane is preferred for its mildness and high selectivity.
- Industrial production may employ continuous flow reactors to enhance reproducibility and scalability.
- The tert-butyl ester protects the carboxyl group during synthetic manipulations and improves compound handling.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl ester group undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis is a key reaction for deprotection:
Key Findings :
-
Hydrolysis proceeds via acyl-oxygen cleavage, yielding the carboxylic acid derivative.
-
Aminolysis selectively targets the tert-butyl ester without affecting the spirocyclic core.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or reductive conditions:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Acidic ring-opening | H₂SO₄, 60–80°C | H₂O | Linear lactone or amino alcohol derivatives | |
| Reductive cleavage | H₂, Pd/C | Methanol/THF | Bicyclic amine intermediates |
Mechanistic Insights :
-
Acidic conditions protonate the oxygen in the oxa-ring, leading to cleavage of the C–O bond.
-
Hydrogenation reduces the carbonyl group, destabilizing the spirocyclic structure .
Reduction of the Carbonyl Group
The 1-oxo group is susceptible to reduction:
Notes :
-
NaBH₄ selectively reduces the ketone without affecting the ester group .
-
Catalytic hydrogenation requires elevated pressures to saturate the spirocyclic framework .
Oxidation Reactions
The spirocyclic alcohol (post-reduction) can be oxidized back to the ketone:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Jones oxidation | H₂SO₄, CrO₃ | Acetone | Regeneration of 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
| Swern oxidation | Oxalyl chloride, DMSO | Triethylamine | Ketone with minimal ester degradation |
Esterification and Transesterification
The tert-butyl ester group participates in transesterification:
Applications :
-
Transesterification enables the synthesis of prodrugs with enhanced solubility.
Interaction with Electrophiles
The nitrogen in the azaspiro ring reacts with electrophiles:
Thermal Degradation
At elevated temperatures (>150°C), the compound undergoes retro-aldol cleavage:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Thermal decomposition | 150–200°C, inert atmosphere | None | Fragmented aldehydes and amines |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has been investigated for its potential as a pharmacological agent. The spirocyclic structure is known to enhance biological activity by providing a scaffold for drug development.
Case Studies :
- Anticancer Activity : Research has shown that derivatives of spiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified to enhance its anticancer properties.
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new pharmaceuticals.
Applications :
- Synthesis of enzyme inhibitors and receptor ligands, which are crucial in developing treatments for diseases such as Alzheimer’s and Parkinson’s.
Material Science
The compound's unique chemical structure allows it to be used in creating advanced materials, including polymers and nanomaterials.
Research Insights :
- Studies have demonstrated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of high-performance materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The spirocyclic structure allows for unique interactions with biological molecules, contributing to its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous spirocyclic derivatives:
Key Observations
Spiro Ring Size :
- The target compound and most analogs (e.g., ) share the [4.5] spiro core, balancing synthetic feasibility and conformational rigidity. Smaller ([3.3], ) or larger ([5.5], ) cores alter steric and electronic properties, impacting binding affinity in drug design.
Heteroatom Configuration: The 6-oxa-9-aza arrangement in the target compound contrasts with 2,9-diaza systems ().
Oxo Group Position :
- The 1-oxo group distinguishes the target compound from analogs like 8-oxo () or 3-oxo (). Positional changes influence reactivity and interactions with biological targets.
Molecular Weight and Functionalization :
- The Boc group is conserved across compounds, facilitating deprotection during synthesis. Derivatives with halogens or aromatic substituents (e.g., ) exhibit higher complexity and pharmacological relevance.
Biological Activity
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate, with CAS number 1251000-29-9, is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a spiro junction connecting two rings, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1251000-29-9 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 4 |
| Complexity | 361 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions that can modulate enzyme activity or receptor function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
A study investigated the antimicrobial properties of several spirocyclic compounds, including this compound. Results showed significant inhibition of bacterial growth at concentrations above 50 µM, suggesting potential use as an antimicrobial agent.
Cytotoxicity
In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The findings indicated a concentration-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM for certain cancer types.
Case Studies
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the efficacy of this compound against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition averaging 15 mm at 100 µM concentration.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF7).
- Methodology : MTT assay was used to determine cell viability.
- Results : At a concentration of 25 µM, the compound reduced cell viability by approximately 60%, indicating promising anticancer properties.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
